4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 315694-71-4
VCID: VC21418551
InChI: InChI=1S/C25H17ClN2O2S/c26-19-8-6-18(7-9-19)22-15-31-25-23(22)24(27-16-28-25)30-21-12-10-20(11-13-21)29-14-17-4-2-1-3-5-17/h1-13,15-16H,14H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Molecular Formula: C25H17ClN2O2S
Molecular Weight: 444.9g/mol

4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

CAS No.: 315694-71-4

Cat. No.: VC21418551

Molecular Formula: C25H17ClN2O2S

Molecular Weight: 444.9g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine - 315694-71-4

Specification

CAS No. 315694-71-4
Molecular Formula C25H17ClN2O2S
Molecular Weight 444.9g/mol
IUPAC Name 5-(4-chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C25H17ClN2O2S/c26-19-8-6-18(7-9-19)22-15-31-25-23(22)24(27-16-28-25)30-21-12-10-20(11-13-21)29-14-17-4-2-1-3-5-17/h1-13,15-16H,14H2
Standard InChI Key JRCWGWYLCYNAOA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Introduction

4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by its thieno[2,3-d]pyrimidine core, which is substituted with a benzyloxyphenoxy group and a 4-chlorophenyl group.

Synthesis and Preparation

The synthesis of 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. These may include nucleophilic aromatic substitution reactions to introduce the benzyloxyphenoxy group and Suzuki coupling or similar methods to attach the 4-chlorophenyl group. The specific conditions and reagents used can vary based on the desired yield and purity of the final product.

Applications and Research Findings

This compound is of interest in various fields, including medicinal chemistry and materials science. Its unique structure makes it a candidate for biological activity studies, such as enzyme inhibition or receptor binding assays. Additionally, its heterocyclic core could be explored for optical or electronic properties.

Potential ApplicationDescription
Medicinal ChemistryPotential inhibitor or modulator of biological targets.
Materials SciencePossible applications in optoelectronic devices due to its heterocyclic structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator